Potent Carbonic Anhydrase Inhibition by the 4-Sulfamoylphenyl Pharmacophore: Class-Level Ki Data vs. Acetazolamide
While direct Ki data for the parent 2-(4-sulfamoylphenyl)acetic acid against carbonic anhydrase isoforms are not reported in isolation, compounds incorporating the 4-sulfamoylphenyl pharmacophore—a core structural element of this molecule—exhibit markedly potent inhibition. In a comparative study, a representative 4-sulfamoylphenyl-ω-aminoalkyl ether derivative demonstrated a Ki value of 5.3 nM against human carbonic anhydrase I (hCA I), which is substantially lower (more potent) than the Ki of 250 nM for the clinical sulfonamide acetazolamide under identical assay conditions [1]. This represents a ~47-fold improvement in inhibitory potency, underscoring the intrinsic value of the 4‑sulfamoylphenyl scaffold for designing high‑affinity CA inhibitors. Substitution of 2-(4-sulfamoylphenyl)acetic acid with a non‑sulfamoyl analog would likely abrogate this binding advantage.
| Evidence Dimension | Inhibition constant (Ki) for human carbonic anhydrase I (hCA I) |
|---|---|
| Target Compound Data | Ki = 5.3 nM (for a representative 4-sulfamoylphenyl-ω-aminoalkyl ether derivative; parent compound not directly measured) |
| Comparator Or Baseline | Acetazolamide: Ki = 250 nM |
| Quantified Difference | ~47-fold lower Ki (higher potency) for the 4-sulfamoylphenyl-containing derivative |
| Conditions | In vitro enzyme inhibition assay using purified recombinant hCA I |
Why This Matters
The 4-sulfamoylphenyl group is critical for high-affinity carbonic anhydrase binding; substituting the core structure would sacrifice the potency needed for glaucoma or edema research programs.
- [1] Bozdag M, Pinard M, Carta F, Masini E, Scozzafava A, McKenna R, Supuran CT. A class of 4-sulfamoylphenyl-ω-aminoalkyl ethers with effective carbonic anhydrase inhibitory action and antiglaucoma effects. J Med Chem. 2014;57(22):9673-9686. View Source
